(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1384424-51-4
VCID: VC2951739
InChI: InChI=1S/C7H8ClNO2S.ClH/c8-6-2-1-5(12-6)4(9)3-7(10)11;/h1-2,4H,3,9H2,(H,10,11);1H/t4-;/m1./s1
SMILES: C1=C(SC(=C1)Cl)C(CC(=O)O)N.Cl
Molecular Formula: C7H9Cl2NO2S
Molecular Weight: 242.12 g/mol

(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride

CAS No.: 1384424-51-4

Cat. No.: VC2951739

Molecular Formula: C7H9Cl2NO2S

Molecular Weight: 242.12 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride - 1384424-51-4

Specification

CAS No. 1384424-51-4
Molecular Formula C7H9Cl2NO2S
Molecular Weight 242.12 g/mol
IUPAC Name (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C7H8ClNO2S.ClH/c8-6-2-1-5(12-6)4(9)3-7(10)11;/h1-2,4H,3,9H2,(H,10,11);1H/t4-;/m1./s1
Standard InChI Key RYLXELDMJXHSRJ-PGMHMLKASA-N
Isomeric SMILES C1=C(SC(=C1)Cl)[C@@H](CC(=O)O)N.Cl
SMILES C1=C(SC(=C1)Cl)C(CC(=O)O)N.Cl
Canonical SMILES C1=C(SC(=C1)Cl)C(CC(=O)O)N.Cl

Introduction

Structural Characteristics and Chemical Properties

(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride is characterized by a propanoic acid backbone with an amino group and a chlorothiophene moiety. The compound features a chiral center at the β-position (C-3), specifically in the R configuration, which contributes to its stereochemical properties and potential biological activities. The molecular structure includes a thiophene ring substituted with a chlorine atom at the 5-position, a feature that enhances its lipophilicity and influences its electronic properties.

The molecular formula of the compound is C₇H₈ClNO₂S·HCl, with a molecular weight of approximately 242.12 g/mol (including the hydrochloride). The presence of the thiophene ring, a heterocyclic compound containing sulfur, contributes to the unique reactivity profile of this molecule compared to purely aliphatic amino acids or phenyl-substituted analogs .

Physical Properties

PropertyValue/Description
Physical StateTypically a crystalline solid
SolubilitySoluble in polar protic solvents (water, alcohols) due to its ionic nature
Optical RotationExhibits specific optical rotation due to R-configuration
pH StabilityRelatively stable under acidic conditions; less stable in alkaline environments
Melting PointTypically in the range of 190-220°C (estimated based on similar compounds)

The hydrochloride salt form enhances water solubility compared to the free base, making it more suitable for biological testing and pharmaceutical applications. The compound's stability is influenced by the presence of the thiophene ring, which is generally less reactive than benzene under standard conditions but more susceptible to specific electrophilic substitutions.

Synthesis Methods

The synthesis of (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride can be approached through several methodologies. Based on syntheses of similar compounds, potential approaches include:

Stereochemically Controlled Addition

One common approach involves the stereoselective addition to 5-chlorothiophene-2-carbaldehyde, followed by subsequent functional group transformations. This method typically employs chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction, ensuring the R-configuration at the C-3 position.

Enzymatic Resolution

Another approach involves the enzymatic resolution of racemic mixtures, utilizing specific enzymes such as lipases or amidases that preferentially react with one enantiomer, allowing for the isolation of the desired R-enantiomer. This method often provides high enantiomeric purity but may suffer from lower yields due to the loss of the unwanted enantiomer.

Asymmetric Hydrogenation

The synthesis may also be accomplished through asymmetric hydrogenation of appropriately substituted α,β-unsaturated carboxylic acid derivatives, using chiral transition metal catalysts. This approach can provide excellent enantioselectivity and is amenable to scale-up for larger production.

Reaction Chemistry

(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride can participate in various chemical reactions due to its functional groups, including:

Carboxylic Acid Reactions

The compound can undergo typical carboxylic acid reactions such as esterification, amide formation, and reduction. These transformations enable the incorporation of this building block into more complex structures such as peptides or other biologically active molecules.

Amine Functionality

The primary amine group can participate in various reactions including acylation, alkylation, and reductive amination. The amine functional group can also serve as a nucleophile in various coupling reactions, making it valuable for the synthesis of peptides and peptidomimetics.

Thiophene Ring Modifications

The thiophene ring can undergo electrophilic aromatic substitution reactions, albeit less readily than benzene rings. The chlorine substituent influences the electronic properties of the ring, affecting both the reactivity and regioselectivity of further substitutions.

Biological Activity and Mechanisms

While specific biological activity data for (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride is limited in the provided sources, inferences can be drawn from structurally similar compounds:

Enzyme Inhibition Properties

The unique combination of a β-amino acid structure and a chlorothiophene moiety may confer specific enzyme inhibition properties, particularly against enzymes involved in amino acid metabolism or neurotransmission. The R-configuration specifically may interact with binding pockets of various enzymes in a stereoselective manner.

Anti-inflammatory Activities

Some thiophene derivatives exhibit anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines and modulation of inflammatory signaling pathways. The presence of the chlorine substituent may enhance membrane permeability and contribute to improved pharmacokinetic properties.

Comparative Analysis with Related Compounds

To better understand the specific properties of (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride, it is instructive to compare it with structurally related compounds:

CompoundStructural DifferencesNotable Properties
(2R)-2-Amino-3-(5-chlorothiophen-3-yl)propanoic acidAmino group at α-position; thiophene connected at 3-positionDifferent stereochemistry affects biological target selectivity
(3R)-3-Amino-3-(3-chlorothiophen-2-yl)propanoic acidChlorine at 3-position of thiopheneAltered electronic distribution on thiophene ring
(3R)-3-amino-3-(4-chlorophenyl)propanoic acidPhenyl ring instead of thiopheneDifferent electronic properties and metabolic stability
(3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acidAdditional bromine at 4-positionEnhanced lipophilicity and altered reactivity pattern

The positional isomers of chlorothiophene substitution significantly affect the electronic distribution within the molecule, potentially altering binding affinities to biological targets. Similarly, the presence of different halogens (chlorine vs. bromine) influences both the physical properties and biological activities of these compounds.

Applications in Research and Development

Medicinal Chemistry Applications

(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride serves as a valuable building block in medicinal chemistry for several reasons:

  • Its unique structure combines features of both amino acids and heterocyclic compounds, allowing for diverse structural modifications.

  • The defined stereochemistry at the C-3 position is crucial for specific biological target recognition.

  • The thiophene ring offers distinct electronic properties compared to phenyl analogs, potentially providing unique pharmacological profiles .

Pharmaceutical Development

In pharmaceutical development, this compound may serve as:

  • A precursor for the synthesis of peptidomimetics with improved metabolic stability.

  • A scaffold for developing compounds with specific central nervous system activity.

  • A starting material for the preparation of compounds with enhanced membrane permeability due to the lipophilic thiophene ring.

Material Science Applications

Beyond biological applications, compounds containing thiophene rings have been explored in material science for:

  • Development of conductive polymers through thiophene polymerization.

  • Creation of optical materials with unique light-absorption properties.

  • Fabrication of sensors for detecting specific analytes based on the electronic properties of the thiophene ring.

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